molecular formula C25H25N3O5 B11181427 3-hydroxy-2-phenyl-4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-2-phenyl-4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11181427
M. Wt: 447.5 g/mol
InChI Key: XBRTVMWWMOPCJV-UHFFFAOYSA-N
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Description

3-hydroxy-2-phenyl-4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that features a pyrazoloquinoline core with phenyl and trimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-phenyl-4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions One common approach is the condensation of 2-phenylhydrazine with 2,4,5-trimethoxybenzaldehyde to form an intermediate hydrazone This intermediate is then cyclized under acidic or basic conditions to yield the pyrazoloquinoline core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 3-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the pyrazoloquinoline core can be reduced to form alcohols.

    Substitution: The phenyl and trimethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of 3-keto-2-phenyl-4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one.

    Reduction: Formation of 3-hydroxy-2-phenyl-4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The trimethoxyphenyl group is known to interact with various biological targets, making it a candidate for drug development .

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-cancer, anti-inflammatory, and anti-microbial properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-phenyl-4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with various molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . Additionally, it can interact with receptors and proteins involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.

Uniqueness

What sets 3-hydroxy-2-phenyl-4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one apart is its pyrazoloquinoline core, which provides a unique scaffold for further functionalization and exploration in drug development. Its combination of phenyl and trimethoxyphenyl groups also enhances its biological activity compared to other similar compounds .

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

2-phenyl-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C25H25N3O5/c1-31-18-13-20(33-3)19(32-2)12-15(18)21-22-16(10-7-11-17(22)29)26-24-23(21)25(30)28(27-24)14-8-5-4-6-9-14/h4-6,8-9,12-13,21,26-27H,7,10-11H2,1-3H3

InChI Key

XBRTVMWWMOPCJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C3=C(CCCC3=O)NC4=C2C(=O)N(N4)C5=CC=CC=C5)OC)OC

Origin of Product

United States

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